

5-Bromo-2-iodo-3-methoxypyrazine IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Bromo-2-iodo-3-methoxypyrazine
Cat. No.:	B022230

[Get Quote](#)

An In-Depth Technical Guide to **5-Bromo-2-iodo-3-methoxypyrazine**: Synthesis, Properties, and Strategic Applications in Regioselective Cross-Coupling

Authored by a Senior Application Scientist Abstract

5-Bromo-2-iodo-3-methoxypyrazine has emerged as a highly versatile and strategic building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its unique trifunctionalized pyrazine core, featuring a methoxy group and two distinct halogen atoms, offers a platform for controlled, sequential chemical modifications. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium-catalyzed conditions is the cornerstone of its synthetic utility, enabling intricate molecular architectures to be constructed with high regioselectivity. This guide provides an in-depth analysis of its chemical properties, a discussion of its synthetic utility, and field-proven, illustrative protocols for its application in Suzuki-Miyaura and Stille cross-coupling reactions, empowering researchers to leverage this reagent to its full potential.

Core Compound Identification and Properties

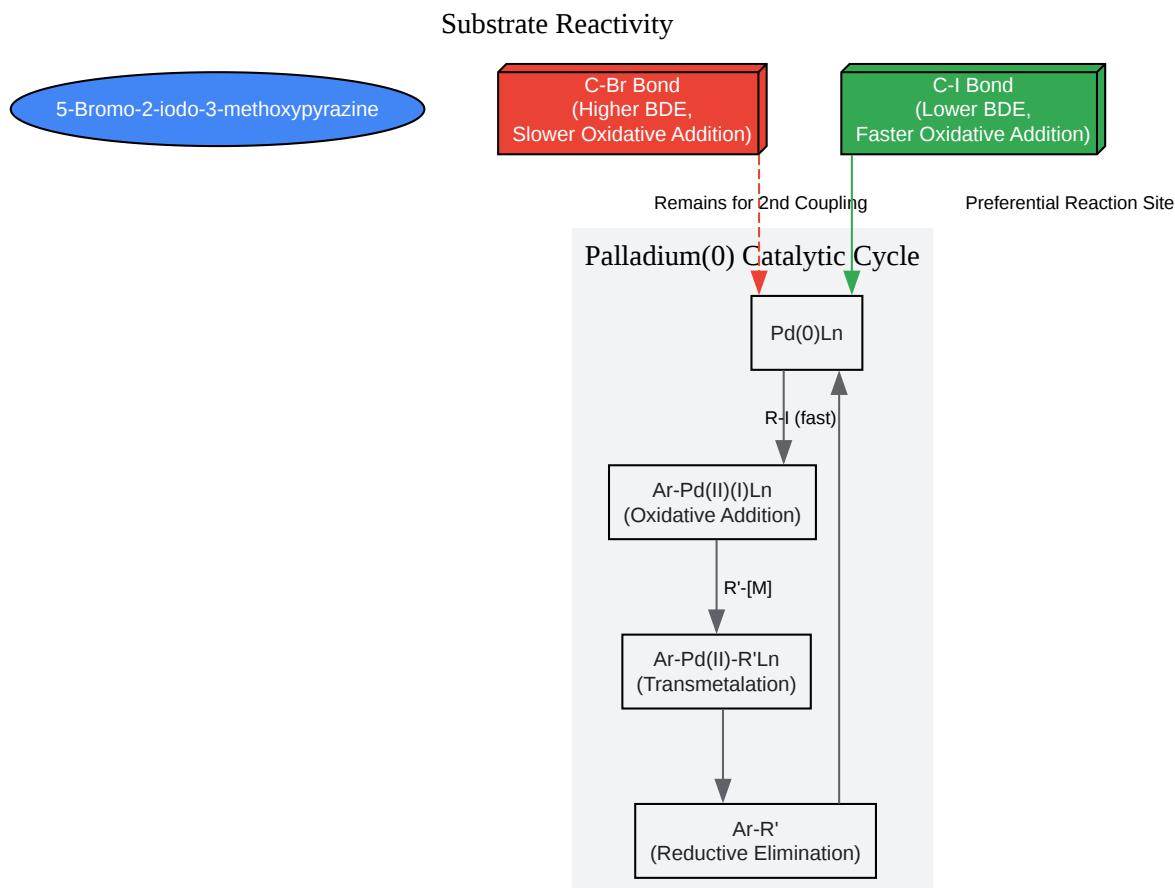
5-Bromo-2-iodo-3-methoxypyrazine is a solid, heterocyclic compound valued as a specialized intermediate. Its identity is unequivocally established by its IUPAC name and CAS

registry number.

IUPAC Name: **5-bromo-2-iodo-3-methoxypyrazine**[\[1\]](#)

Synonyms: 5-Bromo-2-iodo-3-methoxy-pyrazine[\[1\]](#)

Physicochemical and Spectroscopic Data


A precise summary of the compound's properties is essential for experimental design, including reaction stoichiometry, solvent selection, and safety considerations. While comprehensive experimental data such as a specific melting point is not widely published, the available information is consolidated below.

Property	Value / Information	Source(s)
CAS Number	476622-89-6	[1] [2]
Molecular Formula	C ₅ H ₄ BrIN ₂ O	[1] [2]
Molecular Weight	314.91 g/mol	[1] [2]
Physical Form	Solid	
Purity	Commercially available up to ≥98%	[3]
Storage	Store at 4°C, protect from light.	
InChI Key	NUOPFUYHRPYSNY- UHFFFAOYSA-N	[1]
SMILES	COC1=NC(=CN=C1I)Br	[1]
Spectroscopic Data	While specific spectra are not available in this guide, 1H NMR, 13C NMR, IR, and MS data have been cataloged for this compound.	

Strategic Value in Synthesis: The Principle of Regioselective Cross-Coupling

The primary value of **5-bromo-2-iodo-3-methoxypyrazine** lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond. This is a direct consequence of bond dissociation energies (BDEs); the C-I bond is weaker than the C-Br bond, making it more susceptible to oxidative addition by a Palladium(0) catalyst, which is the rate-determining step in many cross-coupling cycles.^[4]

This reactivity hierarchy (I > Br > Cl) allows for a predictable and stepwise functionalization of the pyrazine ring.^[4] A coupling reaction, such as a Suzuki or Stille reaction, can be performed selectively at the C-2 position (iodide), leaving the bromide at the C-5 position untouched for a subsequent, different cross-coupling reaction. This powerful strategy eliminates the need for complex protecting group manipulations and enables the efficient assembly of highly substituted, unsymmetrical pyrazine derivatives.^[3]

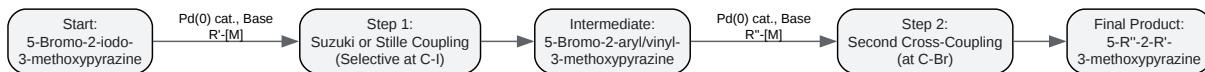

[Click to download full resolution via product page](#)

Figure 1: Regioselectivity in Pd-catalyzed coupling of **5-bromo-2-iodo-3-methoxypyrazine**.

Experimental Protocols for Sequential Functionalization

The following protocols are illustrative, field-proven methodologies adapted from similar heterocyclic systems. As a Senior Application Scientist, it is crucial to state that for any new substrate, including **5-bromo-2-iodo-3-methoxypyrazine**, optimization of catalyst, ligand, base, solvent, and temperature may be required to achieve maximum yield and purity.

Workflow for Sequential Cross-Coupling

[Click to download full resolution via product page](#)

Figure 2: General workflow for the sequential functionalization of the title compound.

Protocol 1: Suzuki-Miyaura Coupling (Selective at C-2 Iodo Position)

This protocol is designed to couple an aryl or vinyl boronic acid at the more reactive C-I bond.

Materials:

- **5-Bromo-2-iodo-3-methoxypyrazine** (1.0 equiv.)
- Arylboronic acid (1.2 - 1.5 equiv.)
- Palladium catalyst, e.g., Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/SPhos (1-3 mol%)
- Base, e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.)
- Solvent system: Degassed 1,4-Dioxane and water (e.g., 4:1 v/v)
- Schlenk flask or reaction vial with a magnetic stir bar
- Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

- Reaction Setup: To a dry Schlenk flask, add **5-bromo-2-iodo-3-methoxypyrazine**, the arylboronic acid, and the base.
- Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

- Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent system. The final concentration of the limiting reagent should typically be between 0.05 and 0.2 M.
- Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The selective consumption of the starting material to form a single major, less polar product is indicative of a successful regioselective reaction.
- Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product (5-bromo-2-aryl-3-methoxypyrazine) by column chromatography on silica gel.

Protocol 2: Stille Coupling (Selective at C-2 Iodo Position)

This protocol uses an organotin reagent and is particularly useful for introducing groups that may be incompatible with boronic acids.

Materials:

- **5-Bromo-2-iodo-3-methoxypyrazine** (1.0 equiv.)
- Organostannane reagent (e.g., (Aryl)SnBu₃) (1.1-1.3 equiv.)
- Palladium catalyst, e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%)
- Optional: Copper(I) iodide (CuI) as a co-catalyst (5-10 mol%)
- Solvent: Anhydrous, degassed toluene or DMF
- Schlenk flask or reaction vial with a magnetic stir bar

- Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add **5-bromo-2-iodo-3-methoxypyrazine** and the palladium catalyst (and Cul, if used).
- Solvent & Reagent Addition: Add the anhydrous, degassed solvent, followed by the organostannane reagent via syringe.
- Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
- Monitoring: Monitor the reaction by TLC or GC-MS.
- Work-up: Upon completion, cool the mixture and dilute with an organic solvent. To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF). Filter the resulting precipitate and separate the organic layer. Wash with brine, dry over Na₂SO₄, and concentrate.
- Purification: Purify the crude product by column chromatography on silica gel.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. **5-Bromo-2-iodo-3-methoxypyrazine** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

- Hazard Statements: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[\[1\]](#)
- Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Use only outdoors or in a well-ventilated area (P271). Wear protective gloves/protective clothing/eye protection/face protection (P280).

Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

5-Bromo-2-iodo-3-methoxypyrazine is a powerful and strategically important intermediate for the synthesis of complex, highly substituted pyrazines. The key to its utility is the predictable, regioselective functionalization enabled by the differential reactivity of its C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. By first targeting the iodo-substituent, chemists can introduce a diverse range of functionalities before addressing the bromo-substituent in a subsequent step. The protocols and principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to effectively incorporate this versatile building block into their synthetic programs, accelerating the discovery of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-2-iodo-3-methoxypyrazine | C5H4BrIN2O | CID 11151182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. nbinfo.com [nbinfo.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [5-Bromo-2-iodo-3-methoxypyrazine IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b022230#5-bromo-2-iodo-3-methoxypyrazine-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com